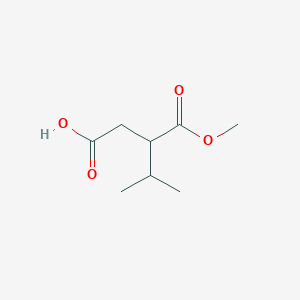![molecular formula C25H18O2 B13653033 4-[4-(4-phenylphenyl)phenyl]benzoic acid](/img/structure/B13653033.png)
4-[4-(4-phenylphenyl)phenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-phenylphenyl)phenyl]benzoic acid is an organic compound characterized by a complex aromatic structure. This compound is notable for its unique arrangement of phenyl groups attached to a benzoic acid core, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-phenylphenyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of p-aminobenzoic acid with nitrosobenzene, leading to the formation of the desired compound . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the proper formation of the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The scalability of the synthesis process is crucial for producing sufficient quantities for research and application purposes.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-phenylphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-[4-(4-phenylphenyl)phenyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 4-[4-(4-phenylphenyl)phenyl]benzoic acid exerts its effects involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to engage in π-π interactions with other aromatic systems, influencing various biochemical pathways . These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Phenylazo)benzoic acid: Known for its photo-isomerizable properties.
Phenylboronic acid: Utilized in organic synthesis for its mild Lewis acid properties.
Uniqueness
4-[4-(4-phenylphenyl)phenyl]benzoic acid stands out due to its unique multi-phenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C25H18O2 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
4-[4-(4-phenylphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C25H18O2/c26-25(27)24-16-14-23(15-17-24)22-12-10-21(11-13-22)20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-17H,(H,26,27) |
Clé InChI |
PNHTZRBRJVFCIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


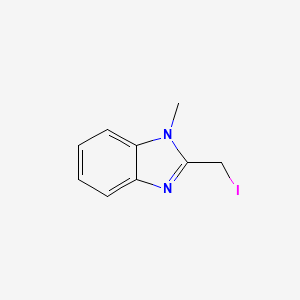
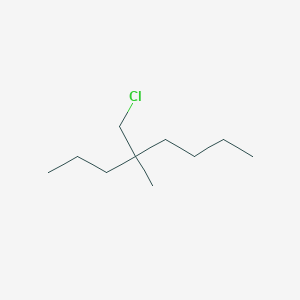
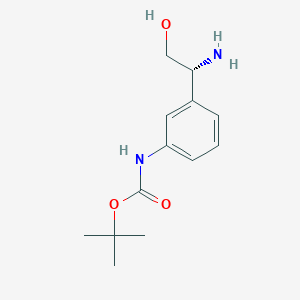

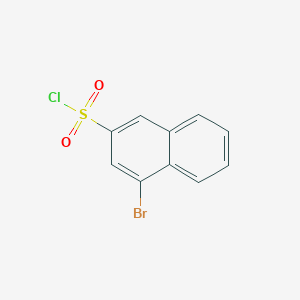

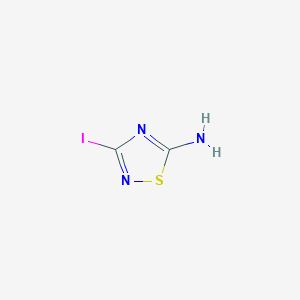

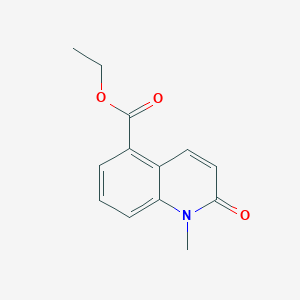

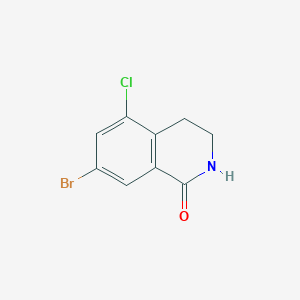
![2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one](/img/structure/B13653021.png)
